H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
Brand Name:
Vulcanchem
CAS No.:
387868-34-0
VCID:
VC21087547
InChI:
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
SMILES:
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC
Molecular Formula:
C13H19NO3S
Molecular Weight:
269.36 g/mol
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
CAS No.: 387868-34-0
Cat. No.: VC21087547
Molecular Formula: C13H19NO3S
Molecular Weight: 269.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 387868-34-0 |
|---|---|
| Molecular Formula | C13H19NO3S |
| Molecular Weight | 269.36 g/mol |
| IUPAC Name | (2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
| Standard InChI Key | UPOPBNWZZMNQAD-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |
| SMILES | CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
| Canonical SMILES | CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator